N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one: These compounds are characterized by a fused pyridine and diazepine ring system, which imparts unique chemical and biological properties .
Preparation Methods
The synthesis of N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the formation of the diazepine ring through cyclization reactions. Common reagents used in these reactions include ethylating agents, fluoromethylating agents, and various catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared with other pyridodiazepines, such as:
6-Methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one: This compound has a methyl group instead of an ethyl group and lacks the fluoromethyl group, resulting in different chemical and biological properties.
6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one:
The unique combination of the ethyl and fluoromethyl groups in this compound imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
132687-05-9 |
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Molecular Formula |
C15H14FN3O |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
11-ethyl-6-(fluoromethyl)pyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H14FN3O/c1-2-18-12-7-3-4-8-13(12)19(10-16)15(20)11-6-5-9-17-14(11)18/h3-9H,2,10H2,1H3 |
InChI Key |
VROVGMGODBOTLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)CF |
Origin of Product |
United States |
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